ポリ(ジメチルシロキサン)モノグリシジルエーテル末端

概要

説明

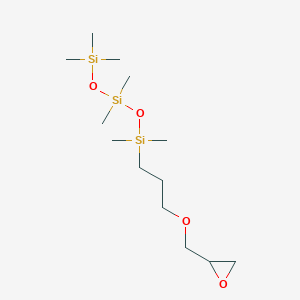

[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane is a complex organosilicon compound. It is characterized by the presence of multiple silicon-oxygen bonds and an epoxide group, which makes it a versatile compound in various chemical reactions and applications.

科学的研究の応用

Scientific Applications

Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane has been utilized in various scientific applications, including:

Polymer Chemistry

This compound acts as a coupling agent in polymerization reactions, enhancing the mechanical properties of polymers by improving interfacial adhesion between different phases.

Surface Modification

It is employed in surface treatments to modify the chemical and physical properties of substrates. The epoxide group allows for further functionalization, making it suitable for creating coatings with enhanced durability and resistance to environmental factors.

Adhesives and Sealants

The compound's reactivity makes it valuable in formulating adhesives and sealants that require strong bonding capabilities under various conditions.

Biomedical Applications

Due to its biocompatibility, this silane compound is explored for use in biomedical devices, particularly in coatings that enhance cell adhesion and proliferation on implants.

Case Study 1: Polymer Enhancement

A study demonstrated that incorporating Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane into a polymer matrix resulted in a significant increase in tensile strength and flexibility compared to control samples without the silane modification.

Case Study 2: Surface Coating for Medical Devices

Research highlighted the use of this compound in coating titanium implants, which improved cell attachment and proliferation rates significantly compared to uncoated implants. This suggests potential for enhanced integration of implants within biological systems.

作用機序

Target of Action

Poly(dimethylsiloxane), monoglycidyl ether terminated (PDMS-MGET) is primarily used as a resin modifier and paint additive . Its primary targets are the materials it is added to, where it modifies their properties to enhance their performance.

Mode of Action

PDMS-MGET interacts with its targets by integrating into their structure. It forms a network structure through continuous silicon-oxygen bonds, which gives it high thermal stability and chemical inertness . This interaction results in changes to the physical properties of the target material, such as reducing surface energy, lowering viscosity, and increasing transparency .

Pharmacokinetics

It has a density of 0.97 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.408 (lit.) , and a viscosity of 65 cSt (25 °C) (lit.) . These properties impact its behavior and effectiveness when used as a resin modifier and paint additive.

Result of Action

The addition of PDMS-MGET to resins and paints results in materials with improved properties. These can include increased thermal stability, reduced surface energy, lower viscosity, and enhanced transparency . The exact effects depend on the specific formulation of the resin or paint and the amount of PDMS-MGET added.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDMS-MGET. For example, it is relatively inert to many common chemicals, including acids, bases, oxidizers, and reductants . It can react with some active compounds such as acyl chlorides, anhydrides, and alcohols . Therefore, the chemical environment in which PDMS-MGET is used can affect its performance. Additionally, it should be used in a well-ventilated environment to avoid inhalation of vapors .

生化学分析

Biochemical Properties

Poly(dimethylsiloxane), monoglycidyl ether terminated, plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form covalent bonds with proteins, enzymes, and other biomolecules through its reactive glycidyl ether group. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in immobilizing enzymes on surfaces, enhancing their stability and activity. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can interact with nucleic acids, facilitating the development of biosensors and diagnostic tools .

Cellular Effects

Poly(dimethylsiloxane), monoglycidyl ether terminated, exhibits various effects on different cell types and cellular processes. It has been shown to influence cell adhesion, proliferation, and differentiation. The compound can modulate cell signaling pathways by interacting with cell surface receptors and intracellular signaling molecules. For example, it can activate or inhibit specific kinases, leading to changes in gene expression and cellular metabolism. Poly(dimethylsiloxane), monoglycidyl ether terminated, also affects the cytoskeleton, altering cell shape and motility .

Molecular Mechanism

The molecular mechanism of poly(dimethylsiloxane), monoglycidyl ether terminated, involves its interaction with biomolecules at the molecular level. The glycidyl ether group can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA, affecting gene expression by modulating transcription factors and other regulatory proteins. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can induce conformational changes in proteins, altering their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poly(dimethylsiloxane), monoglycidyl ether terminated, can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, poly(dimethylsiloxane), monoglycidyl ether terminated, may undergo hydrolysis, leading to the formation of silanols and other degradation products. These changes can affect its long-term impact on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of poly(dimethylsiloxane), monoglycidyl ether terminated, vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific concentration of poly(dimethylsiloxane), monoglycidyl ether terminated, is required to achieve the desired biological response. Toxicity studies have shown that prolonged exposure to high doses can result in adverse effects on organ function and overall health .

Metabolic Pathways

Poly(dimethylsiloxane), monoglycidyl ether terminated, is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting cellular homeostasis. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can be metabolized by hydrolytic enzymes, resulting in the formation of silanols and other metabolites .

Transport and Distribution

Within cells and tissues, poly(dimethylsiloxane), monoglycidyl ether terminated, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and function, affecting cellular processes such as signal transduction and membrane dynamics .

Subcellular Localization

Poly(dimethylsiloxane), monoglycidyl ether terminated, exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, poly(dimethylsiloxane), monoglycidyl ether terminated, can accumulate in the nucleus, affecting gene expression and chromatin structure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane typically involves the reaction of dimethylchlorosilane with 3-(oxiran-2-ylmethoxy)propyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality [Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane.

化学反応の分析

Types of Reactions

Oxidation: The epoxide group in the compound can undergo oxidation reactions to form diols.

Reduction: The silicon-oxygen bonds can be reduced to form silanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia or methanol can be used under mild conditions to open the epoxide ring.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of silanes.

Substitution: Formation of amino alcohols or alkoxy alcohols.

類似化合物との比較

Similar Compounds

Poly(dimethylsiloxane): Known for its flexibility and hydrophobic properties.

Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.

Epoxy silanes: Used in the production of adhesives and coatings.

Uniqueness

[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane is unique due to its combination of an epoxide group and multiple silicon-oxygen bonds. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to other similar compounds.

生物活性

Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane, also known as 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane, is an organosilicon compound with a unique structure that imparts various biological activities. This compound has garnered attention for its potential applications in fields such as medicine, materials science, and biotechnology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Chemical Formula : C16H34O5Si2

- Molecular Weight : 370.58 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : 175-177°C

- Density : 1.07 g/cm³

- Solubility : Soluble in organic solvents (ethanol, acetone) but insoluble in water.

1. Antimicrobial Properties

Research indicates that organosilicon compounds, including dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane, exhibit notable antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacteria and fungi, making it a candidate for applications in medical coatings and antimicrobial surfaces .

2. Cytotoxicity and Biocompatibility

Cytotoxicity assessments have shown that while the compound can exert toxic effects on certain cancer cell lines, it also displays biocompatibility with human fibroblasts at lower concentrations. This duality suggests its potential use in targeted cancer therapies where selective toxicity is desired .

3. Drug Delivery Systems

The compound's siloxane backbone allows for the development of drug delivery systems that enhance the solubility and bioavailability of hydrophobic drugs. Studies have reported improved drug release profiles when encapsulated within siloxane matrices containing this compound, indicating its utility in pharmaceutical formulations .

Case Study 1: Antimicrobial Coatings

A recent study evaluated the efficacy of coatings made with dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane against bacterial colonization on medical devices. The results showed a significant reduction in biofilm formation compared to standard coatings, highlighting its potential for improving infection control in clinical settings .

Case Study 2: Cancer Treatment Applications

In vitro studies on breast cancer cell lines revealed that formulations incorporating this siloxane compound exhibited enhanced cytotoxicity compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis selectively in malignant cells while sparing normal cells .

Research Findings

特性

IUPAC Name |

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(6,7)17-19(4,5)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIDBLBWLVIZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157723-26-7 | |

| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157723-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301113500 | |

| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157723-26-7 | |

| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。